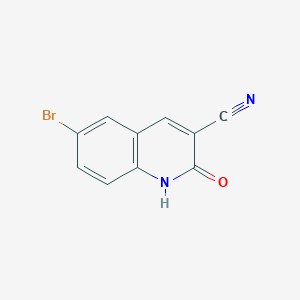

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Vue d'ensemble

Description

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a cyano group at the 3rd position of the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the cyclization of 2-amino-5-bromobenzonitrile with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Cyclization Reactions: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

Substitution Reactions: Products with various substituents replacing the bromine atom.

Reduction Reactions: 6-Bromo-2-hydroxy-1,2-dihydro-3-quinolinecarbonitrile.

Cyclization Reactions: Fused heterocyclic compounds with potential biological activity.

Applications De Recherche Scientifique

Anticancer Activity

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has shown promise as an anticancer agent. Research indicates that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, studies have demonstrated that quinoline derivatives can target FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). The compound's ability to inhibit FLT3 phosphorylation suggests its potential use in treating AML patients, particularly those with FLT3 mutations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have indicated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have shown that modifications to the quinoline structure can enhance its biological activity. For example, substituents at specific positions on the quinoline ring can significantly affect the compound's potency against cancer cells and bacteria .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound and its derivatives efficiently. The development of new synthetic methodologies continues to be an area of active research, aiming to produce compounds with improved biological profiles .

Treatment of Acute Myeloid Leukemia

A notable case study involved the use of similar quinoline-based compounds in clinical settings for AML treatment. These compounds demonstrated the ability to induce apoptosis in FLT3-mutant cells more effectively than in wild-type cells, suggesting a targeted therapeutic approach for specific leukemia subtypes .

Antibacterial Activity Evaluation

Another case study focused on evaluating the antibacterial activity of this compound against multiple bacterial strains using standard methods such as the disk diffusion assay. Results indicated that this compound could serve as a lead structure for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can inhibit the function of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

6-Bromo-3-(6-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one: Contains additional bromine and indole groups.

Uniqueness

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, oxo group, and cyano group makes it a versatile intermediate for various synthetic and research applications.

Activité Biologique

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Overview

This compound has the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol. Its structure includes a bromine atom, which enhances its lipophilicity, potentially improving its membrane permeability and bioavailability for therapeutic applications.

Target Interactions

The compound interacts with various biological targets, including enzymes and proteins involved in critical cellular processes. Notably, it has been shown to interact with proteases, potentially inhibiting their activity and affecting protein degradation pathways. The compound's ability to modulate cell signaling pathways and gene expression further underscores its biological relevance.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.

- Metabolic Pathways : Interacts with key metabolic enzymes, impacting overall metabolic flux within cells.

Biological Activities

This compound exhibits a range of pharmacological effects:

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various mycobacterial species, outperforming standard treatments like isoniazid .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds within the quinoline family have also been noted for their anti-inflammatory properties. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antimycobacterial Activity : A study evaluating substituted quinoline derivatives found that certain compounds exhibited higher activity against Mycobacterium tuberculosis than traditional antibiotics. This suggests that 6-Bromo-2-oxo derivatives may be promising candidates for further development in treating tuberculosis .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that some derivatives significantly reduced cell viability, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that 6-Bromo-2-oxo derivatives could inhibit specific proteases involved in disease processes. This inhibition may contribute to their therapeutic efficacy in various conditions.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinolinecarbonitrile | Methoxy group instead of bromine | Antimicrobial properties |

| 7-Chloroquinolinecarbonitrile | Chlorine substitution at the 7-position | Anticancer activity |

| 4-Aminoquinolinecarbonitrile | Amino group substitution | Antimalarial effects |

| 5-Nitroquinolinecarbonitrile | Nitro group at position 5 | Potential anticancer activity |

The presence of the bromine atom in 6-Bromo derivatives enhances their biological activity compared to other substitutions due to increased lipophilicity and potential for better receptor interactions.

Propriétés

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGLDUUIMYLBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557558 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-03-9 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.